molecular formula C17H13F3N2O B5727258 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5727258
M. Wt: 318.29 g/mol
InChI Key: GPHCDOUDJMEAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (abbreviated as ETO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETO has a unique chemical structure that makes it a promising candidate for use in the development of new drugs, materials, and technologies.

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is its unique chemical structure, which makes it a versatile building block for the synthesis of various compounds. Additionally, 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies. However, the synthesis of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, including:
1. Further investigation of the mechanism of action of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole to better understand its anti-tumor activity.
2. Development of new synthetic methods for the production of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and its derivatives.
3. Investigation of the potential use of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole as a fluorescent probe for detecting metal ions in biological systems.
4. Synthesis of new organic semiconductors based on 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole for use in electronic devices.
5. Development of new cancer therapies based on 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and its derivatives.
In conclusion, 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new synthetic methods and applications.

Synthesis Methods

The synthesis of 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 4-ethylbenzoyl hydrazide with 4-(trifluoromethyl)benzoyl chloride in the presence of triethylamine and acetic anhydride. The resulting product is then subjected to cyclization with phosphorus oxychloride and triethylamine to yield 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.

Scientific Research Applications

5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-2-11-3-5-13(6-4-11)16-21-15(22-23-16)12-7-9-14(10-8-12)17(18,19)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCDOUDJMEAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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